N-(But-3-en-1-yl)-1-benzothiophen-7-amine
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Overview
Description
N-(But-3-en-1-yl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a but-3-en-1-yl group attached to the nitrogen atom of the amine group at the 7th position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-1-benzothiophen-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzothiophen-7-amine and but-3-en-1-yl bromide.
N-Alkylation: The key step involves the N-alkylation of 1-benzothiophen-7-amine with but-3-en-1-yl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Substituted benzothiophenes
Scientific Research Applications
N-(But-3-en-1-yl)-1-benzothiophen-7-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(But-3-en-1-yl)-1-benzothiophen-2-amine
- N-(But-3-en-1-yl)-1-benzothiophen-3-amine
- N-(But-3-en-1-yl)-1-benzothiophen-4-amine
Uniqueness
N-(But-3-en-1-yl)-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the but-3-en-1-yl group and the amine on the benzothiophene ring can lead to different interactions with molecular targets, making it distinct from other similar compounds.
Biological Activity
N-(But-3-en-1-yl)-1-benzothiophen-7-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the butenyl group contributes to its reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The amine group can form hydrogen bonds with various biological molecules, while the butenyl group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways.
- Receptor Modulation : Interaction with receptors that could alter physiological responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital enzymatic functions.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In several studies, it demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.5 |
HeLa | 8.2 |
Study 1: Antimicrobial Screening
A study conducted by researchers synthesized a series of benzothiophene derivatives, including this compound, and screened them for antimicrobial activity. The findings highlighted that this compound had significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Evaluation
In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiophene ring or the butenyl side chain can significantly influence its potency and selectivity.
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against cancer cells |
Alteration of side chain length | Improved antimicrobial efficacy |
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
N-but-3-enyl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C12H13NS/c1-2-3-8-13-11-6-4-5-10-7-9-14-12(10)11/h2,4-7,9,13H,1,3,8H2 |
InChI Key |
OEWMQNPEKKKWKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
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